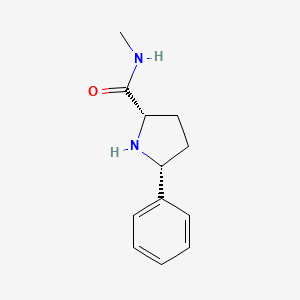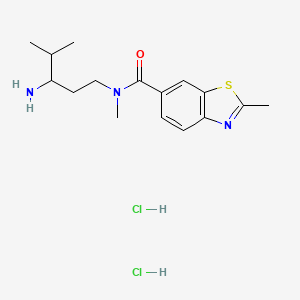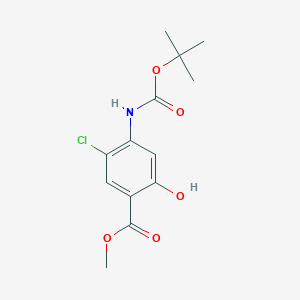
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is an organic compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis and Esterification: The aminonitrile is then hydrolyzed to the corresponding amino acid, which is subsequently esterified using methanol and a suitable acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(3-fluorophenyl)propanoate
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 2-amino-3-(2,4-dichlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11ClFNO2 |
|---|---|
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3 |
Clave InChI |
KGUXUHPECRKOKE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC=C1Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13548523.png)



![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)

